
N-(4-Chlorophenyl)-N'-(3-ethoxy-2-(4-morpholinyl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-N’-(3-ethoxy-2-(4-morpholinyl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-(3-ethoxy-2-(4-morpholinyl)propyl)urea typically involves the reaction of 4-chloroaniline with an appropriate isocyanate derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction may be catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chlorophenyl)-N’-(3-ethoxy-2-(4-morpholinyl)propyl)urea may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques like flow chemistry may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N’-(3-ethoxy-2-(4-morpholinyl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding urea derivatives with hydroxyl groups, while reduction may lead to amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N’-(3-ethoxy-2-(4-morpholinyl)propyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various effects. Detailed studies are required to elucidate the exact pathways and interactions involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N’-(2-hydroxyethyl)urea
- N-(4-Chlorophenyl)-N’-(3-methoxy-2-(4-morpholinyl)propyl)urea
- N-(4-Chlorophenyl)-N’-(3-ethoxy-2-(4-piperidinyl)propyl)urea
Uniqueness
N-(4-Chlorophenyl)-N’-(3-ethoxy-2-(4-morpholinyl)propyl)urea stands out due to its specific structural features, such as the presence of the morpholine ring and the ethoxy group. These features may confer unique properties, such as enhanced binding affinity to certain targets or improved solubility, making it a valuable compound for research and development.
Properties
CAS No. |
86398-74-5 |
|---|---|
Molecular Formula |
C16H24ClN3O3 |
Molecular Weight |
341.83 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(3-ethoxy-2-morpholin-4-ylpropyl)urea |
InChI |
InChI=1S/C16H24ClN3O3/c1-2-22-12-15(20-7-9-23-10-8-20)11-18-16(21)19-14-5-3-13(17)4-6-14/h3-6,15H,2,7-12H2,1H3,(H2,18,19,21) |
InChI Key |
OICMZFRKMZWKTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CNC(=O)NC1=CC=C(C=C1)Cl)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


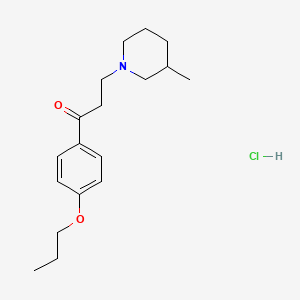


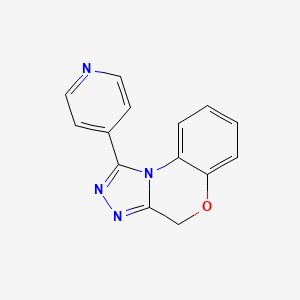
![1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12716621.png)
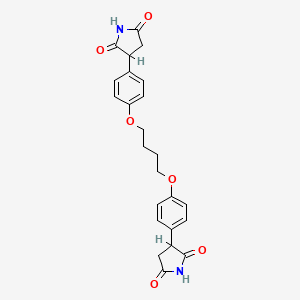
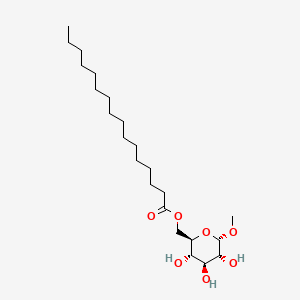
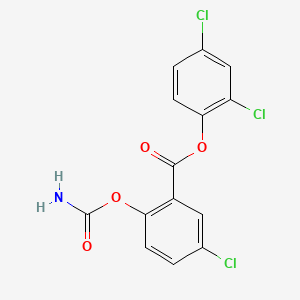
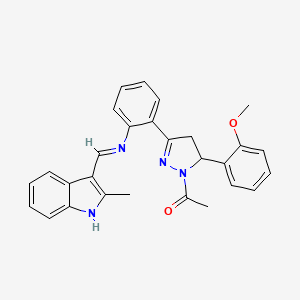

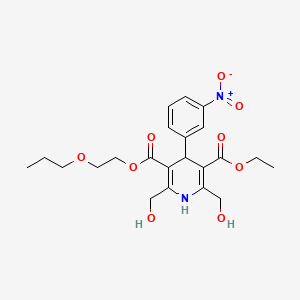
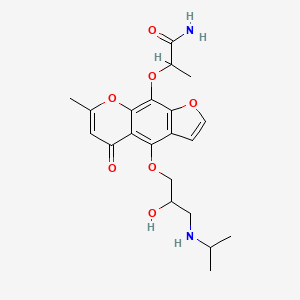
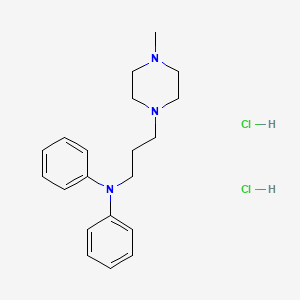
![(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]](/img/structure/B12716685.png)
